molecular formula C10H10N2 B1314839 Isoquinolin-8-ylmethanamine CAS No. 362606-12-0

Isoquinolin-8-ylmethanamine

Cat. No. B1314839
CAS RN: 362606-12-0
M. Wt: 158.2 g/mol
InChI Key: RTKXRSRADBUSHY-UHFFFAOYSA-N
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Description

Isoquinolin-8-ylmethanamine is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 . It is also known by its IUPAC name, 8-isoquinolinylmethanamine .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in organic and medicinal chemistry . Therefore, the development of new, efficient processes for isoquinoline and its derivatives that are characterized by easier operation, milder conditions, and higher yields has been a focus of recent research .


Molecular Structure Analysis

The molecular structure of Isoquinolin-8-ylmethanamine is characterized by a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The InChI code for this compound is 1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2 .

The density of a similar compound, isoquinolin-8-ylmethanamine dihydrochloride, is 1.156g/cm3 .

Scientific Research Applications

Catalytic Functionalization

Isoquinolin-8-ylmethanamine is involved in catalytic reactions, particularly in C-H bond functionalization. Studies demonstrate its role in Rhodium(III)-catalyzed intermolecular amidation reactions with azides, employing cationic rhodium(III) complexes. These reactions proceed efficiently, providing quinolin-8-ylmethanamine derivatives, significant for their catalytic prowess and potential in synthesis processes (Wang et al., 2014). Similarly, Ru(II)-catalyzed amidation reactions with azides have been developed for 8-methylquinolines, offering a novel approach to valuable quinolin-8-ylmethanamine derivatives under mild conditions (Liu, Li, & Wang, 2015).

Bioactive Properties

Isoquinolin-8-ylmethanamine derivatives have shown promise in biological activities, such as in vitro cytotoxicity against cancer cells. For instance, quinolin-8-ylmethanamine derivatives, synthesized through Rhodium(III)-catalyzed C(sp3)-H amination reactions, were evaluated for their cytotoxicity against human breast and prostate adenocarcinoma cells, indicating potential in cancer treatment research (Jeong et al., 2017).

Medicinal Chemistry

Isoquinoline alkaloids, including those related to Isoquinolin-8-ylmethanamine, are noted for their pharmacological significance. These compounds are pivotal in drug discovery and therapeutic research due to their range of biological characteristics, addressing various ailments from tumors to respiratory diseases. The diversity of the isoquinoline scaffold makes it a valuable component in drug design and discovery, emphasizing its role in the development of new therapeutic agents (Luo et al., 2020).

Synthetic and Analytical Applications

Isoquinolin-8-ylmethanamine also finds utility in synthetic chemistry. For instance, the synthesis of pyrazinoquinazoline derivatives, involving isoquinolin-8-ylmethanamine, in ionic liquid as a green solvent demonstrates the compound's role in eco-friendly and efficient synthetic processes. These syntheses highlight the compound's adaptability and utility in creating structurally complex and biologically significant molecules (Sheikholeslami-Farahani et al., 2021).

properties

IUPAC Name

isoquinolin-8-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKXRSRADBUSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312599
Record name 8-Isoquinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-8-ylmethanamine

CAS RN

362606-12-0
Record name 8-Isoquinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362606-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.1787 g (1.16 mmol) 25 in 10 mL NH3 saturated EtOH was added a 1 mL slurry of Raney nickel (50 wt. % in EtOH). After 22 h under H2 at atmospheric pressure, the reaction mixture was diluted with 25 mL EtOH and filtered over celite. The celite was washed with 200 mL EtOH, and the filtrate was concentrated in vacuo. Purification by flash chromatography (15×140 mm silica gel, linear gradient 5-8% (10% NH4HO:MeOH):CH2Cl2) afforded 26. 1H NMR (CDCl3, 400 MHz) δ 9.565 (s, 1H, ArH); 8.565 (d, 1H, J=5.66 Hz; ArH); 7.734 (d, 1H, J=8.13 Hz, ArH); 7.679-7.662 (m, 1H, ArH); 7.644 (d, 1H, J=8.14 Hz, ArH); 7.599 (d, 1H, J6.95 Hz, ArH); 4.460 (s, 2H, ArCH2); MS (Electrospray): m/z 159.0 (M+H).
Name
Quantity
0.1787 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name

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